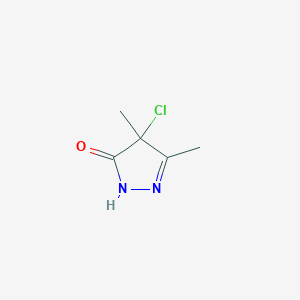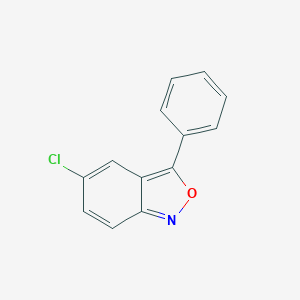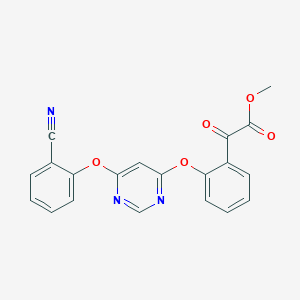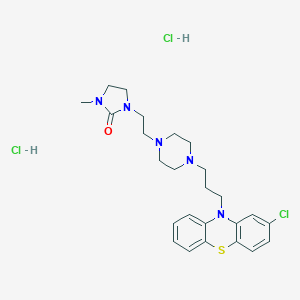
Scyliorhinin II (3-18)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scyliorhinin II (3-18) is a peptide that has been found in the skin of the small-spotted catshark (Scyliorhinus canicula). This peptide has been identified as a potent antimicrobial agent with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It has also been found to have anti-inflammatory properties and is being investigated for its potential use in treating various diseases.
作用機序
Scyliorhinin II (Scyliorhinin II (3-18)) works by disrupting the bacterial cell membrane, leading to cell death. It does this by binding to the membrane and forming pores, which disrupt the membrane's integrity and allow the leakage of cellular contents. This mechanism of action is thought to be responsible for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
In addition to its antimicrobial and anti-inflammatory properties, Scyliorhinin II (Scyliorhinin II (3-18)) has been found to have other biochemical and physiological effects. It has been shown to stimulate the release of insulin from pancreatic beta cells, making it a potential treatment for diabetes. It has also been found to have antifungal activity, making it a potential treatment for fungal infections.
実験室実験の利点と制限
One of the main advantages of using Scyliorhinin II (Scyliorhinin II (3-18)) in lab experiments is its broad-spectrum activity against bacteria. This makes it a useful tool for studying bacterial pathogenesis and developing new antimicrobial agents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Scyliorhinin II (Scyliorhinin II (3-18)). One area of focus is on developing new antimicrobial agents based on its structure and mechanism of action. Another area of focus is on investigating its potential use in treating inflammatory diseases and diabetes. Additionally, further research is needed to better understand its antifungal activity and potential use in treating fungal infections.
合成法
The synthesis of Scyliorhinin II (Scyliorhinin II (3-18)) involves a solid-phase peptide synthesis approach. This method involves the sequential addition of protected amino acids to a resin support, with each addition being activated by a coupling agent. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
Scyliorhinin II (Scyliorhinin II (3-18)) has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to be effective against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
CAS番号 |
117354-73-1 |
|---|---|
製品名 |
Scyliorhinin II (3-18) |
分子式 |
C69H109N19O23S3 |
分子量 |
1668.9 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 |
InChIキー |
UWJWHWWYYBWSBA-AFKTXICNSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
その他のCAS番号 |
117354-73-1 |
配列 |
SNSKCPDGPDCFVGLM |
同義語 |
scyliorhinin II (3-18) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Isoxazolo[4,5-b]pyridin-3-amine](/img/structure/B48196.png)



![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)




![[(2R)-2,3-bis[[(6E,9E)-hexacosa-6,9-dienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B48219.png)
